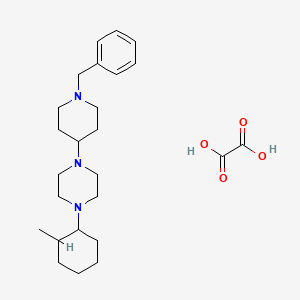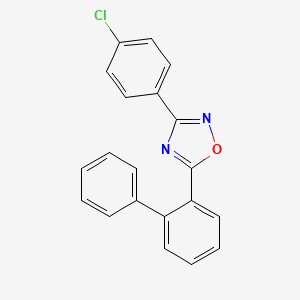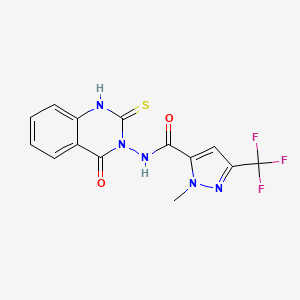
4-(1-azepanylcarbonyl)-2-methyl-5,6-diphenyl-3(2H)-pyridazinone
Vue d'ensemble
Description
4-(1-azepanylcarbonyl)-2-methyl-5,6-diphenyl-3(2H)-pyridazinone, also known as AZD-9567, is a pyridazinone derivative that has been studied for its potential therapeutic applications. This compound has been found to have interesting pharmacological properties, which make it a promising candidate for further research.
Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactions
Pyridazinone derivatives have been explored for their versatility in organic synthesis. The study by Pattison et al. (2009) highlights the use of pyridazinone scaffolds, such as 4,5,6-trifluoropyridazin-3(2H)-one, for generating various disubstituted and ring-fused pyridazinone systems through sequential nucleophilic aromatic substitution processes. This methodology opens avenues for drug discovery and the synthesis of polyfunctional systems (Pattison et al., 2009).
Herbicide Action Mechanism
Pyridazinone compounds have been identified as inhibitors of photosynthesis and the Hill reaction in plants, explaining their phytotoxicity and utility as herbicides. Hilton et al. (1969) discussed the inhibitory action of substituted pyridazinones on barley, providing insights into their mechanism of action and the development of new herbicides with enhanced biological properties (Hilton et al., 1969).
Antiviral Activity
Hashem et al. (2007) demonstrated the conversion of furanones bearing a pyrazolyl group into heterocyclic systems, including pyridazinones, with significant antiviral activity against Hepatitis A Virus (HAV) and Herpes Simplex Virus-1 (HSV-1). This research underlines the potential of pyridazinone derivatives in developing new antiviral medications (Hashem et al., 2007).
Material Science and Nanotechnology
In the field of material science, the synthesis of dendronic triazolo-pyridazinones and their self-assembly into nanofibers and nanorods is a noteworthy application. Malah et al. (2018) synthesized dendronic triazolo-pyridazinones that formed highly ordered nanofiber and nanorod aggregations, demonstrating the potential of these compounds in nanotechnology and materials science (Malah et al., 2018).
Propriétés
IUPAC Name |
4-(azepane-1-carbonyl)-2-methyl-5,6-diphenylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c1-26-23(28)21(24(29)27-16-10-2-3-11-17-27)20(18-12-6-4-7-13-18)22(25-26)19-14-8-5-9-15-19/h4-9,12-15H,2-3,10-11,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWRAEHNBAAOIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(acetylamino)sulfonyl]phenyl}-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4620244.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4620246.png)

![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4620263.png)

![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B4620274.png)
![2-({5-[3-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-acetylphenyl)acetamide](/img/structure/B4620275.png)
![3-[(4-fluorobenzyl)thio]-5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4620276.png)

![2-[(6-chloro-1H-benzimidazol-2-yl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4620283.png)


![1-[(3-chloro-4-fluorophenoxy)methyl]-N-(6-methyl-2-pyridinyl)-1H-pyrazole-3-carboxamide](/img/structure/B4620321.png)
![ethyl 5-(aminocarbonyl)-2-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4620323.png)
